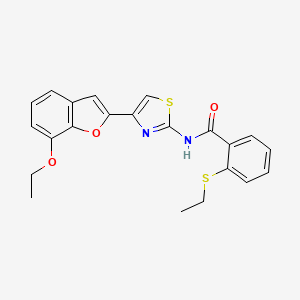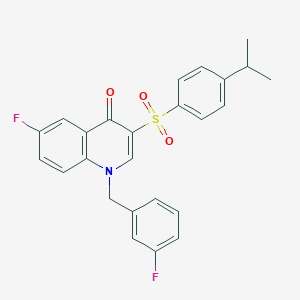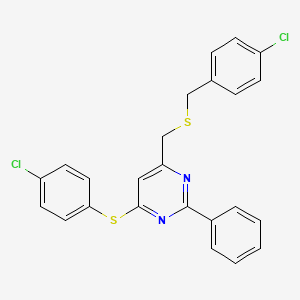
2-Fluorophenyl 2-nitrophenyl ether
Descripción general
Descripción
2-Fluorophenyl 2-nitrophenyl ether, also known as 2-Fluoronitrobenzene, is a chemical compound with the molecular formula C6H4FNO2. It is a colorless, volatile liquid with a sweet odor and is used in the synthesis of many different compounds. It is also used as an intermediate in the production of pharmaceuticals and other chemicals, and as a solvent for a variety of organic compounds.
Aplicaciones Científicas De Investigación
Biochemical Photoprobes
2-Fluorophenyl 2-nitrophenyl ether has been studied for its potential as a biochemical photoprobe. Pleixats et al. (1989) explored its nucleophilic photosubstitution with various amines, suggesting its utility in this field due to its thermal stability and quantum yield values in photoreactions (Pleixats et al., 1989). Marquet et al. (1993) also indicated its suitability as a biochemical photoprobe, especially for proteins with multiple nucleophiles, due to its photoreactivity (Marquet et al., 1993).
Chemical Synthesis and Reactions
In chemical synthesis, the compound exhibits notable solvent dependence in its reactions, as demonstrated by Barili et al. (1974) in their study on the reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride–diethyl ether complex (Barili et al., 1974). Jelenc et al. (1978) proposed 4-nitrophenyl ethers, including 2-fluorophenyl 2-nitrophenyl ether, as high-yield photoreagents for protein crosslinking and affinity labeling, highlighting their reactivity under irradiation (Jelenc et al., 1978).
Soil and Environmental Studies
In environmental sciences, particularly in soil studies, the compound has been examined for its degradation behavior. Eastin (1971) investigated the degradation of fluorodifen (a related compound) in peanut seedling roots, which has implications for understanding the environmental impact of such compounds (Eastin, 1971). Tewfik and Hamdi (1975) studied the metabolism of fluorodifen by soil microorganisms, providing insights into the ecological interactions of such chemicals (Tewfik & Hamdi, 1975).
Sensor Development
Zdrachek et al. (2015) explored the use of 2-fluorophenyl 2-nitrophenyl ether in developing H+-selective microelectrodes for corrosion studies, demonstrating its application in sensor technology (Zdrachek et al., 2015).
Propiedades
IUPAC Name |
1-(2-fluorophenoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZDYNSMGNIZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl 2-nitrophenyl ether | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the role of 2-fluorophenyl 2-nitrophenyl ether in potentiometric sensors?
A: 2-Fluorophenyl 2-nitrophenyl ether primarily acts as a plasticizer in the polymeric membrane of potentiometric sensors [, , , , , ].
Q2: How does the choice of plasticizer, specifically 2-fluorophenyl 2-nitrophenyl ether, affect sensor performance?
A2: The plasticizer influences the membrane's physical properties, impacting sensor performance. Research shows that using 2-fluorophenyl 2-nitrophenyl ether can:
- Improve sensitivity: Studies observed an increase in slope (sensitivity) from 61.2 to 63.8 mV decade−1 when 2-fluorophenyl 2-nitrophenyl ether was used as the plasticizer compared to another plasticizer [].
- Enhance detection limit: The practical limit of detection improved from 2.6×10−6 mol L−1 to 2.5×10−5 mol L−1 with this plasticizer [].
- Influence selectivity: The choice of plasticizer can impact the sensor's selectivity towards the target analyte over interfering species [, ].
Q3: Are there alternative plasticizers to 2-fluorophenyl 2-nitrophenyl ether in these sensors, and how do they compare?
A: Yes, alternative plasticizers, such as dibutyl phthalate, have been explored []. The choice between 2-fluorophenyl 2-nitrophenyl ether and dibutyl phthalate depends on the desired sensor characteristics. For instance, while dibutyl phthalate led to a higher slope in certain membrane compositions [], 2-fluorophenyl 2-nitrophenyl ether provided a better detection limit in the same study.
Q4: What types of potentiometric sensors utilize 2-fluorophenyl 2-nitrophenyl ether?
A4: The research highlights its use in sensors designed for various analytes, including:
- Amantadine: Used in pharmaceutical formulations and urine analysis [].
- Oxicams (various anti-inflammatory drugs): Utilized for pharmaceutical analysis [].
- Lead: Applied in environmental monitoring of water samples [].
- Tetracycline: Developed for food safety applications, particularly in detecting residues in milk [].
- Histamine: Implemented for assessing fish freshness [].
- Thiamine and Pyridoxine: Used for analyzing multivitamin products [].
Q5: How does the incorporation of nanomaterials, along with 2-fluorophenyl 2-nitrophenyl ether, affect sensor performance?
A: Studies incorporating multi-walled carbon nanotubes (MWCNTs) alongside 2-fluorophenyl 2-nitrophenyl ether demonstrated several advantages [, ]:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)





![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)

![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)
